molecular formula C4H2BrFN2 B12907024 5-Bromo-3-fluoropyridazine CAS No. 1337881-84-1

5-Bromo-3-fluoropyridazine

Cat. No.: B12907024
CAS No.: 1337881-84-1
M. Wt: 176.97 g/mol
InChI Key: RSIRLHMAQUJXRM-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridazine is a halogenated heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with bromine and fluorine at the 5- and 3-positions, respectively. Such compounds are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and ability to modulate electronic and steric properties [1] [6].

Hypothetical Properties (Based on Analogy):

  • Molecular Formula: C₄H₂BrFN₂
  • Molecular Weight: ~189.98 g/mol
  • Key Features: The electron-withdrawing effects of bromine and fluorine enhance electrophilic substitution reactivity, while the pyridazine ring’s dual nitrogen atoms influence hydrogen bonding and solubility.

Properties

CAS No.

1337881-84-1

Molecular Formula

C4H2BrFN2

Molecular Weight

176.97 g/mol

IUPAC Name

5-bromo-3-fluoropyridazine

InChI

InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-7-2-3/h1-2H

InChI Key

RSIRLHMAQUJXRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the reaction of 3-fluoropyridazine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-50°C to ensure optimal yield and selectivity .

Industrial Production Methods: Industrial production of 5-Bromo-3-fluoropyridazine may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-3-fluoropyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

The following table summarizes key brominated and fluorinated heterocycles, highlighting structural similarities, physicochemical properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Reference
5-Bromo-3-fluoropyridazine Not available C₄H₂BrFN₂ ~189.98 Br, F Hypothesized use in Suzuki couplings; potential pharmaceutical intermediate. N/A
5-Bromo-3-carboxypyridine 20826-04-4 C₆H₄BrNO₂ 202.01 Br, COOH Used in metal-organic frameworks (MOFs) and ligand synthesis due to carboxylate reactivity .
3-Bromo-5-Methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 Br, OCH₃ Intermediate in agrochemicals; methoxy group enhances lipophilicity .
3-Bromo-5-fluoro-2-methoxypyridine 884494-81-9 C₆H₅BrFNO 220.01 Br, F, OCH₃ Dual halogenation improves cross-coupling efficiency in medicinal chemistry .
5-Bromo-3-hydroxypyridine 3430-21-5 C₅H₄BrNO 174.00 Br, OH Hydroxyl group enables hydrogen bonding; used in dye synthesis .
5-Bromo-2-morpholinopyridin-3-amine 2090174-33-5 C₁₀H₁₃BrN₄O 293.15 Br, morpholine Morpholine substituent enhances solubility for drug delivery systems .

Structural and Functional Analysis

Halogen Effects
  • Bromine : Enhances molecular weight and polarizability, facilitating nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluorine : Reduces basicity of the nitrogen atoms and increases metabolic stability in pharmaceuticals. Fluorine’s electronegativity also improves membrane permeability .
Ring System Differences
  • Pyridazine vs.
Substituent Impact
  • Electron-Withdrawing Groups (e.g., COOH, F) : Stabilize negative charges, favoring reactions like deprotonation or metal coordination .
  • Electron-Donating Groups (e.g., OCH₃, NH₂) : Increase electron density on the ring, promoting electrophilic substitutions .

Limitations and Knowledge Gaps

  • Direct data on 5-Bromo-3-fluoropyridazine’s synthesis, toxicity, or applications is absent in the provided evidence. Current insights rely on extrapolation from pyridine and pyridazine analogs.
  • Contradictions arise in substituent effects: For example, methoxy groups enhance lipophilicity but may reduce water solubility, complicating formulation .

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